molecular formula C12H16F3N3O3 B11508263 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11508263
M. Wt: 307.27 g/mol
InChI Key: KRWDPDYAGUBTTN-UHFFFAOYSA-N
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Description

    N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide: is a chemical compound with the molecular formula CHFNO. It belongs to the class of imidazolidinone derivatives.

  • The compound’s structure features a cyclohexyl ring, a trifluoromethyl group, and an imidazolidinone core.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of cyclohexylamine with trifluoroacetic anhydride, followed by cyclization with urea or thiourea.

      Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, suggesting its relevance primarily in research and development.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigations focus on its potential as a bioactive compound, including antimicrobial, antiviral, or anticancer properties.

      Industry: While not widely used industrially, it may find applications in specialized chemical processes.

  • Mechanism of Action

      Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism, but it may affect metabolic pathways or signal transduction.

  • Comparison with Similar Compounds

      Uniqueness: Its trifluoromethyl group and imidazolidinone scaffold distinguish it from related compounds.

      Similar Compounds: Other imidazolidinones, such as those with different substituents, share structural similarities.

    Properties

    Molecular Formula

    C12H16F3N3O3

    Molecular Weight

    307.27 g/mol

    IUPAC Name

    N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

    InChI

    InChI=1S/C12H16F3N3O3/c1-7(19)16-11(12(13,14)15)9(20)18(10(21)17-11)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,16,19)(H,17,21)

    InChI Key

    KRWDPDYAGUBTTN-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1(C(=O)N(C(=O)N1)C2CCCCC2)C(F)(F)F

    Origin of Product

    United States

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